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Compound of Interest

Compound Name: Bumetrizole

Cat. No.: B141658

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicokinetic profiles of phenolic
benzotriazoles, a class of ultraviolet (UV) absorbers used in various industrial and consumer
products. The primary focus is on Bumetrizole (UV-326), with comparisons drawn to other
notable analogues. The information is compiled from available scientific literature to assist
researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) of
these compounds.

In Vivo Toxicokinetic Parameters

A key study by Waidyanatha and colleagues (2021) provides extensive comparative in vivo
toxicokinetic data for nine phenolic benzotriazoles, including Bumetrizole, in male rats. The
following tables summarize the key pharmacokinetic parameters following intravenous and oral
administration.

Intravenous Administration

Following a single intravenous dose of 2.25 mg/kg, the plasma concentrations of the tested
phenolic benzotriazoles were measured. The key toxicokinetic parameters are presented in
Table 1.

Table 1: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single
Intravenous Administration (2.25 mg/kg)[1]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b141658?utm_src=pdf-interest
https://www.benchchem.com/product/b141658?utm_src=pdf-body
https://www.benchchem.com/product/b141658?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8883597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Compound

Co (ng/mL)

AUCo-inf
(h-ng/mL)

tul2 (h)

cL
(mL/hikg)

vd (L/kg)

Unsubstituted

2-(2H-
Benzotriazol-
2-yl)phenol
(UV-P)

886 + 121

3580 + 329

22.4+3.8

647 + 59

209+3.1

Monosubstitu
ted

Drometrizole

4510 + 1170

10500 + 1360

84.8 +29.8

219 + 28

265+6.9

2-(2H-
Benzotriazol-
2-yl)-4-tert-
butylphenol

1340 £ 190

10300 + 1410

154+1.1

222 + 30

49+0.6

Octrizole

1060 + 160

11400 + 1200

22.8+3.6

200+ 21

6.6+0.9

Disubstituted

2-(2H-
Benzotriazol-
2-yl)-4,6-
bis(1,1-
dimethylprop
yl)phenol

1330 + 160

16300 + 2240

192+19

140+ 19

3.9+05

2-(2H-
Benzotriazol-
2-yI)-4,6-
bis(1-methyl-
1-
phenylethyl)p
henol

1180 + 260

25800 * 5400

25172

89 +19

3.2+05

Trisubstituted

(Halogenated

)
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Bumetrizole 1460 + 310

18800+ 3500 17.3%x4.4

122 + 23 3.0+04

2-(5-Chloro-
2H-
benzotriazol-
2-yl)-4,6-
bis(1,1-
dimethylethyl)

1160 + 130

phenol

26100 £3200 31.7+4.9

87 +11 40+0.6

Data are presented as mean + standard deviation. Co: Initial plasma concentration; AUCo-inf:

Area under the plasma concentration-time curve from time zero to infinity; ti/2: Elimination half-

life; CL: Clearance; Vd: Volume of distribution.

Oral Administration

The same study also investigated the toxicokinetics following a single oral gavage

administration at two dose levels: 30 mg/kg and 300 mg/kg. The results are summarized in

Tables 2 and 3. A general observation was that systemic exposure (Cmax and AUC) increased

with the degree of substitution on the phenol ring.[1] Oral bioavailability was generally low for

this class of compounds and tended to decrease with an increasing dose.[1]

Table 2: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single

Oral Gavage Administration (30 mg/kg)[1]
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Compound

Cmax
(ng/mL)

Tmax (h)

AUCo-t
(h-ng/mL)

ta/2 (h)

Oral
Bioavailabil
ity (%)

Unsubstituted

2-(2H-
Benzotriazol-
2-yl)phenol
(UV-P)

18.2+5.6

210+ 90

13.9+53

5.9

Monosubstitu
ted

Drometrizole

138 + 45

0.0196 *
0.000

132000 +
112000

1120 + 1100

94.3

2-(2H-
Benzotriazol-
2-yl)-4-tert-
butylphenol

126 + 39

3.3+23

1320 £ 370

109+1.7

12.8

Octrizole

134+ 35

4.0+0.0

2050 = 420

135+2.0

18.0

Disubstituted

2-(2H-
Benzotriazol-
2-yl)-4,6-
bis(1,1-
dimethylprop
yl)phenol

179 + 46

3740 + 1030

172+3.4

23.0

2-(2H-
Benzotriazol-
2-yl)-4,6-
bis(1-methyl-
1-
phenylethyl)p
henol

144 + 32

47+1.2

3900 + 1000

24.3+6.8

15.1
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Trisubstituted

(Halogenated

)

Bumetrizole 173+ 36 47+1.2 3100 + 590 16.1+2.9 16.5

2-(5-Chloro-

2H-

benzotriazol-

2-yl)-4,6- 141 + 23 6.0+2.8 3500 = 590 240+54 134
bis(1,1-

dimethylethyl)

phenol

Data are presented as mean * standard deviation. Cmax: Maximum plasma concentration;
Tmax: Time to reach Cmax; AUCo-t: Area under the plasma concentration-time curve from time
zero to the last measurable concentration.

Table 3: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single
Oral Gavage Administration (300 mg/kg)[1]
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Compound

Cmax
(ng/mL)

Tmax (h)

AUCo-t
(h-ng/mL)

ta/2 (h)

Oral
Bioavailabil
ity (%)

Unsubstituted

2-(2H-
Benzotriazol-
2-yl)phenol
(UV-P)

68.3+24.2

2712

630 + 180

10.1+1.8

18

Monosubstitu
ted

Drometrizole

358 +127

0.266 + 0.301

29800 *
22400

103 £ 89

2.1

2-(2H-
Benzotriazol-
2-yl)-4-tert-
butylphenol

473 +138

6.0+2.8

6820 + 2040

136+1.7

6.6

Octrizole

536 + 128

6.0+2.8

10400 + 2300

175+27

9.1

Disubstituted

2-(2H-
Benzotriazol-
2-yl)-4,6-
bis(1,1-
dimethylprop
yl)phenol

610 + 130

15100 + 3200

209+34

9.3

2-(2H-
Benzotriazol-
2-yl)-4,6-
bis(1-methyl-
1-
phenylethyl)p
henol

496 + 103

6.0+2.8

14900 + 3400

285+7.3

5.8
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Trisubstituted

(Halogenated

)

Bumetrizole 617 + 158 6.0+2.8 14000 + 3300 20.6+4.5 7.4

2-(5-Chloro-

2H-

benzotriazol-

2-yl)-4,6- 520 + 90 8.0+0.0 15700 + 3000 29.8+6.6 6.0
bis(1,1-

dimethylethyl)

phenol

Data are presented as mean + standard deviation.

In Vitro Metabolism

Currently, there is a lack of publicly available, detailed in vitro metabolism studies specifically
for Bumetrizole. However, based on the general structure of phenolic benzotriazoles and data
from related compounds, the metabolic pathway is expected to involve hepatic
biotransformation.[2] A GreenScreen® assessment for Bumetrizole predicted three main
biodegradation pathways: oxidation of the methyl group on the phenolic ring, hydroxylation and
subsequent cleavage of the benzotriazole moiety, and dechlorination.[3][4] It is plausible that
similar oxidative processes occur during in vitro metabolism mediated by cytochrome P450
(CYP) enzymes in liver microsomes. For other phenolic benzotriazoles, such as UV-328, in
vitro studies using human liver microsomes have identified oxidative metabolites.[5]

Experimental Protocols
In Vivo Toxicokinetic Study (Waidyanatha et al., 2021)

o Test Animals: Male Harlan Sprague Dawley rats.
e Administration:

o Intravenous (IV): A single dose of 2.25 mg/kg was administered via the jugular vein.
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o Oral (Gavage): Single doses of 30 mg/kg or 300 mg/kg were administered.

o Sample Collection: Blood samples were collected from the jugular vein at various time points
post-dosing.

o Bioanalysis: Plasma concentrations of the phenolic benzotriazoles were determined using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-
compartmental methods to determine key pharmacokinetic parameters.

General In Vitro Metabolism Protocol using Liver
Microsomes

While a specific protocol for Bumetrizole is not available, a general workflow for assessing in
vitro metabolism is outlined below. This protocol is standard in drug metabolism studies.[6][7][8]
[91[10]

 Incubation: The test compound (e.g., Bumetrizole) is incubated with liver microsomes (from
human or animal species) in the presence of NADPH (to initiate CYP-mediated reactions)
and other cofactors in a buffered solution.

o Time Points: Aliquots are taken at various time points to monitor the disappearance of the
parent compound and the formation of metabolites.

o Reaction Termination: The reaction is stopped at each time point by adding a quenching
solution (e.g., cold acetonitrile).

o Sample Preparation: Samples are processed (e.g., centrifugation) to remove proteins.

e Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent
compound and its metabolites.

o Data Analysis: The rate of disappearance of the parent compound is used to calculate
metabolic stability parameters like half-life and intrinsic clearance. The structures of
metabolites are elucidated based on their mass spectral data.
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Caption: General workflow for in vitro metabolism studies of phenolic benzotriazoles using liver
microsomes.
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Toxicity and Signaling Pathways

The liver is consistently identified as a target organ for the toxicity of phenolic benzotriazoles in
short-term and subchronic oral exposure studies.[1] Chronic exposure to some analogues has
been associated with increased liver weights and histopathological changes in animal models.

[1][]

While specific signaling pathways for Bumetrizole-induced toxicity are not well-elucidated,
some studies on related compounds provide initial insights. For instance, UV-P and
Bumetrizole (UV-326) have been shown to activate the Aryl Hydrocarbon Receptor (AhR)
pathway in fish.[11] Activation of nuclear receptors such as CAR, PXR, and PPAR, which are
involved in the regulation of drug-metabolizing enzymes, is thought to contribute to hepatocyte
hypertrophy induced by some chemicals.[12] Furthermore, Nrf2, a key regulator of cellular
responses to environmental stress, is another potential pathway of interest.[12]
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Caption: Putative signaling pathways involved in the toxicity of phenolic benzotriazoles.

Conclusion

The available data indicate that Bumetrizole shares several toxicokinetic characteristics with
other substituted phenolic benzotriazoles, including low oral bioavailability that decreases with
increasing doses. The liver is a primary target organ for toxicity within this class of compounds.
While in vivo data provides a solid foundation for comparison, further research is needed to
elucidate the specific in vitro metabolic pathways of Bumetrizole and to fully understand the
molecular signaling pathways that mediate its toxicity. This information will be crucial for
comprehensive risk assessment and the development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzotriazoles-including-bumetrizole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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